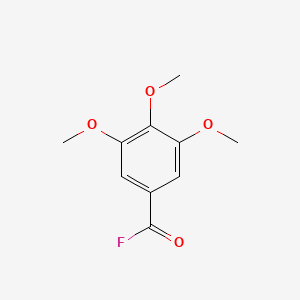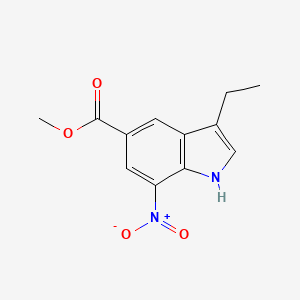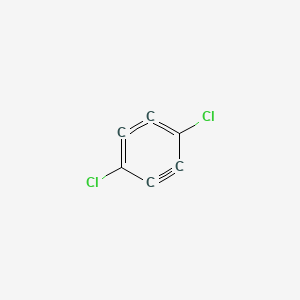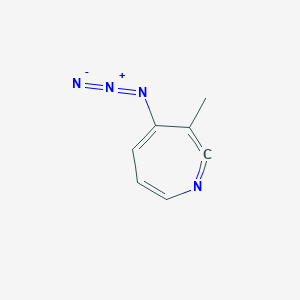![molecular formula C19H23OP B14220266 Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- CAS No. 525596-85-4](/img/structure/B14220266.png)
Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- is an organic compound that belongs to the class of phosphine oxides. These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom, along with various organic substituents. Phosphine oxides are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- typically involves the oxidation of its corresponding phosphine precursor. One common method is the reaction of the phosphine with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction is usually carried out in an organic solvent like methanol or dichloromethane under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of phosphine oxides often involves large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The choice of oxidizing agents and solvents, as well as reaction conditions, are optimized for efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its corresponding phosphine under specific conditions.
Substitution: The organic substituents on the phosphorus atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, dichloromethane, toluene.
Conditions: Controlled temperature and pressure, inert atmosphere for sensitive reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction can regenerate the original phosphine .
Scientific Research Applications
Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The phosphorus-oxygen bond is highly polar, allowing the compound to act as a strong ligand and stabilize metal complexes. This property is particularly useful in catalysis and materials science .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethylphosphine oxide: Similar in structure but with different substituents.
Trimethylphosphine oxide: Contains three methyl groups instead of the cyclopentyl and phenyl groups.
Triphenylphosphine oxide: Contains three phenyl groups, offering different steric and electronic properties.
Uniqueness
Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- is unique due to its specific combination of substituents, which confer distinct steric and electronic properties. These properties make it particularly effective in certain catalytic and stabilization applications, distinguishing it from other phosphine oxides .
Properties
CAS No. |
525596-85-4 |
|---|---|
Molecular Formula |
C19H23OP |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
[(2-methylcyclopentyl)methyl-phenylphosphoryl]benzene |
InChI |
InChI=1S/C19H23OP/c1-16-9-8-10-17(16)15-21(20,18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-7,11-14,16-17H,8-10,15H2,1H3 |
InChI Key |
JFPQGKUXCXNRIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)

![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)
![3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine](/img/structure/B14220203.png)


![N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14220216.png)


![1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene](/img/structure/B14220252.png)
![2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline](/img/structure/B14220254.png)


